molecular formula C11H17F2NO4 B8230361 (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid

(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid

Cat. No.: B8230361
M. Wt: 265.25 g/mol
InChI Key: BEYXDNVWKXTSEO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorocyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate and 3,3-difluorocyclobutanone.

    Formation of Intermediate: The tert-butyl carbamate is reacted with 3,3-difluorocyclobutanone under basic conditions to form an intermediate compound.

    Introduction of Acetic Acid Moiety: The intermediate is then subjected to further reactions to introduce the acetic acid moiety, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein modifications. Its difluorocyclobutyl group can serve as a probe for investigating biochemical pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique properties may offer advantages in the development of high-performance products.

Mechanism of Action

The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclopropyl)acetic acid: This compound features a difluorocyclopropyl group instead of a difluorocyclobutyl group.

    (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclopentyl)acetic acid: This compound has a difluorocyclopentyl group.

Uniqueness

(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid is unique due to its difluorocyclobutyl moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-2-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)6-4-11(12,13)5-6/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYXDNVWKXTSEO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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